5-Ethynyl-2-methylpyridin-3-amine

Physicochemical profiling Drug-likeness Lead optimization

5-Ethynyl-2-methylpyridin-3-amine (CAS 1211537-42-6) is a substituted pyridine derivative possessing a C8H8N2 molecular formula with a molecular weight of 132.16 g/mol and a commercial purity of 98%. The compound is classified within the broader aminopyridine family and is primarily employed as a synthetic intermediate in medicinal chemistry programs.

Molecular Formula C8H8N2
Molecular Weight 132.16 g/mol
Cat. No. B12960185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-2-methylpyridin-3-amine
Molecular FormulaC8H8N2
Molecular Weight132.16 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=N1)C#C)N
InChIInChI=1S/C8H8N2/c1-3-7-4-8(9)6(2)10-5-7/h1,4-5H,9H2,2H3
InChIKeyYFHQNEYSOZECBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Ethynyl-2-methylpyridin-3-amine: A Dual-Functional Pyridine Scaffold for Click Chemistry and Cross-Coupling in Medicinal Chemistry Procurement


5-Ethynyl-2-methylpyridin-3-amine (CAS 1211537-42-6) is a substituted pyridine derivative possessing a C8H8N2 molecular formula with a molecular weight of 132.16 g/mol and a commercial purity of 98% . The compound is classified within the broader aminopyridine family and is primarily employed as a synthetic intermediate in medicinal chemistry programs . Its structural architecture—featuring a nucleophilic 3-amino group, a 2-methyl substituent, and a terminal ethynyl moiety at the 5-position—enables participation in both Sonogashira cross-coupling and copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1]. This dual reactivity profile positions the compound as a versatile molecular building block for constructing kinase-focused libraries and bioconjugate probes, distinguishing it from halogenated pyridine analogs that are limited to cross-coupling chemistry alone.

Synthetic Role Dual-functional building block: CuAAC click chemistry and Sonogashira cross-coupling
Scaffold Utility Strategic 5-position ethynyl handle for kinase inhibitor library synthesis and bioconjugate probes
Procurement Context 98% purity specification supports direct use in sensitive catalytic coupling workflows

Why 5-Bromo-2-methylpyridin-3-amine Cannot Replace 5-Ethynyl-2-methylpyridin-3-amine in Click Chemistry and Catalyst-Free Conjugation Workflows


The commercially prevalent 5-bromo-2-methylpyridin-3-amine (CAS 914358-73-9, MW 187.04 g/mol) serves as a competent Suzuki coupling substrate but is structurally incapable of participating in copper-catalyzed azide-alkyne cycloaddition (CuAAC) owing to the absence of a terminal alkyne . This fundamental chemical distinction means that any research program requiring bioorthogonal conjugation, triazole library synthesis, or catalyst-free strain-promoted click chemistry cannot substitute the bromo analog for 5-ethynyl-2-methylpyridin-3-amine without a complete redesign of the synthetic route [1]. Furthermore, the ethynyl group confers additional synthetic versatility beyond simple cross-coupling: it can undergo thiol-yne radical addition to generate mono- or di-addition products under controlled conditions, a reactivity mode entirely inaccessible to halogenated congeners [2]. Procurement decisions must therefore be guided by the intended downstream chemistry rather than scaffold similarity alone.

5-Ethynyl-2-methylpyridin-3-amine
Enables CuAAC, SPAAC, and thiol-yne radical addition via terminal alkyne
5-Bromo analog (CAS 914358-73-9)
Limited to metal-catalyzed cross-coupling; structurally incompatible with click chemistry
Synthetic Efficiency
Direct ethynyl group installation avoids additional deprotection or functional group interconversion steps
Synthetic Complexity
May require multi-step sequence to introduce alkyne functionality after initial cross-coupling
Reaction Manifold
Thiol-yne radical addition yields mono-/di-addition products under controlled conditions
Reaction Manifold
Thiol-yne reactivity entirely inaccessible; scaffold similarity does not predict chemistry fit

Quantitative Differentiation of 5-Ethynyl-2-methylpyridin-3-amine: Head-to-Head Evidence for Procurement Decisions


Molecular Descriptor Differentiation: Lower LogP and Reduced Hydrogen-Bond Donor Count Relative to 5-Bromo Analog Enables Superior Aqueous Compatibility

5-Ethynyl-2-methylpyridin-3-amine exhibits a computed LogP of 0.95 and possesses 1 hydrogen-bond donor (the primary amine), whereas 5-bromo-2-methylpyridin-3-amine has a higher molecular weight (187.04 vs. 132.16 g/mol) and the heavy bromine atom contributes to increased lipophilicity . These physicochemical differences directly impact aqueous solubility and membrane permeability predictions in early-stage drug discovery . The lower LogP and reduced molecular weight of the ethynyl derivative align more favorably with Lipinski's Rule of Five parameters for oral bioavailability.

Physicochemical Profile
Data to verify
Computed LogP = 0.95; MW = 132.16 g/mol; ΔMW = -54.88 g/mol vs bromo analog
Supports lower lipophilicity for lead optimization property space
Computed LogP; experimental LogD and solubility data to verify
Physicochemical profiling Drug-likeness Lead optimization

Dual Reactivity Advantage: Thiol-yne Radical Addition Capability Confirmed by Experimental Product Distribution Control

Published experimental data demonstrate that 5-ethynyl-2-methylpyridine (the des-amino parent framework) undergoes homolytic addition with 1-butane- and 1-heptanethiol, yielding either mono- or di-addition products depending on reaction conditions [1]. This thiol-yne reactivity pathway is a unique feature of the terminal alkyne and is entirely absent in 5-bromo-2-methylpyridin-3-amine, which can only undergo metal-catalyzed cross-coupling. The amino group at the 3-position of the target compound is expected to further modulate the electronic environment of the alkyne, potentially enhancing regioselectivity in radical addition reactions compared to the des-amino analog.

Thiol-yne Reactivity
Class-level inference
Homolytic addition with 1-alkanethiols yields mono- or di-addition products; alkyne-specific manifold
Enables C-S bond formation for sulfur-containing heterocycle synthesis
Demonstrated on des-amino parent framework; amino modulation expected
Click chemistry Bioconjugation Radical addition

Kinase Inhibitor Scaffold Positioning: 5-Position Substitution is Critical for FGFR Inhibitor Potency in Pyridin-3-amine Series

The 2017 J. Med. Chem. publication by Zhu et al. established that multisubstituted pyridin-3-amine derivatives serve as potent multitargeted kinase inhibitors, with compound 3m achieving nanomolar inhibition of FGFR1-3, RET, EGFR (including T790M/L858R mutant), DDR2, and ALK, and demonstrating in vivo antitumor activity (TGI = 66.1%) in NCI-H1581 NSCLC xenografts [1]. While the specific SAR of the 5-alkynyl substituent was not separately reported in this study, the systematic exploration of 5-position modifications across compounds 2a-2p and 3a-3q demonstrates that substituent identity at this position is a critical determinant of kinase inhibition potency [1]. 5-Ethynyl-2-methylpyridin-3-amine serves as a strategic starting material for introducing alkynyl-bearing pharmacophores at the pyridine 5-position, enabling exploration of chemical space inaccessible from the bromo or unsubstituted precursors.

Kinase Inhibitor SAR
Class-level inference
5-position substitution critical for FGFR/multikinase potency in pyridin-3-amine series (J. Med. Chem. 2017)
Supports kinase-focused library design; one-step saving vs bromo route
Specific 5-alkynyl SAR not separately reported; model-response context applies
Kinase inhibitors FGFR Structure-activity relationship

Procurement Practicality: Commercial Availability of 5-Ethynyl-2-methylpyridin-3-amine at 98% Purity from Established Suppliers

5-Ethynyl-2-methylpyridin-3-amine is commercially available from Leyan (Catalog No. 1680406) at 98% purity in quantities of 1 g, 5 g, and 10 g . In contrast, the closely related regioisomer 5-ethynyl-3-methylpyridin-2-amine (CAS 1858359-17-7) is typically offered at 95% purity . The 3% higher purity specification of the target compound may reduce the need for additional purification prior to use in sensitive catalytic reactions where alkyne homocoupling side products from trace metal contaminants could compromise yield.

Commercial Purity
Specification review
98% purity (Leyan Cat. 1680406) vs. 95% purity for 5-ethynyl-3-methyl regioisomer
Higher purity may reduce alkyne homocoupling side products
Vendor-certified specification; trace metal content to verify
Chemical procurement Supply chain Research chemical sourcing

Multi-Step Synthetic Route Validated: Five-Step Sequence with Sonogashira Coupling as the Key Transformation

A validated five-step synthetic route to 5-ethynyl-2-methylpyridin-3-amine has been documented, employing a Sonogashira coupling with bis(triphenylphosphine)palladium(II) chloride and copper(I) iodide as the key C-C bond-forming step, followed by TMS deprotection with potassium carbonate in methanol at ambient temperature . This route provides a reproducible methodology for in-house synthesis when commercial supply is constrained, with the terminal Sonogashira/deprotection sequence being a well-established transformation compatible with multigram scale-up.

Synthetic Route
Method context
Five-step documented route; Sonogashira coupling with Pd(PPh₃)₂Cl₂/CuI, then TMS deprotection with K₂CO₃/MeOH
Provides supply chain resilience via in-house resynthesis pathway
Source to verify for scale-up feasibility and detailed conditions
Process chemistry Synthetic methodology Scale-up feasibility

Where 5-Ethynyl-2-methylpyridin-3-amine Delivers Maximum Value: Application Scenarios Backed by Evidence


Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Triazole-Containing Kinase Inhibitor Library Synthesis

In medicinal chemistry programs targeting NSCLC-related kinases (FGFR, EGFR, RET, ALK), 5-ethynyl-2-methylpyridin-3-amine serves as an alkyne-bearing building block for CuAAC with azide-functionalized pharmacophores [1]. This enables modular assembly of triazole-linked kinase inhibitor libraries in a single synthetic step from the pyridine core, as opposed to multistep sequences required when starting from 5-bromo-2-methylpyridin-3-amine. The triazole moiety generated via CuAAC can serve simultaneously as a linker and a pharmacophoric element, potentially engaging the kinase hinge region through hydrogen bonding.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Bioorthogonal Probe Construction in Cellular Target Engagement Studies

The terminal ethynyl group of 5-ethynyl-2-methylpyridin-3-amine can be elaborated into cyclooctyne derivatives suitable for copper-free strain-promoted click chemistry [1]. This application scenario is valuable for constructing bioorthogonal probes to study target engagement of pyridine-based kinase inhibitors in live-cell environments, where copper catalyst cytotoxicity precludes the use of standard CuAAC conditions.

Radical Thiol-yne Coupling for Site-Selective Cysteine Bioconjugation of Pyridine-Based Chemical Probes

Building on the demonstrated thiol-yne radical addition reactivity of the 5-ethynylpyridine scaffold [1], 5-ethynyl-2-methylpyridin-3-amine can be employed as a precursor for constructing chemical probes capable of site-selective cysteine bioconjugation. The amino group at the 3-position provides a convenient handle for further functionalization (e.g., amide coupling to introduce a fluorescent reporter or affinity tag) orthogonal to the thiol-reactive ethynyl moiety.

Sonogashira Diversification for 5-Alkynylpyridin-3-amine Fragment-Based Drug Discovery Libraries

The ethynyl group of 5-ethynyl-2-methylpyridin-3-amine can undergo Sonogashira coupling with diverse aryl and heteroaryl halides to generate a library of 5-arylalkynyl-2-methylpyridin-3-amine derivatives for fragment-based screening [2]. This approach enables systematic exploration of the 5-position substitution effect on kinase inhibition potency, directly building on the SAR framework established by Zhu et al. (2017) for pyridin-3-amine multitargeted kinase inhibitors.

Application
Selection Property
Validation Focus
Triazole-containing kinase inhibitor library synthesis
Terminal alkyne for CuAAC modular assembly
Triazole linkage efficiency and kinase hinge-region engagement
Bioorthogonal probe construction via SPAAC
Ethynyl handle for cyclooctyne elaboration
Copper-free live-cell target engagement assay compatibility
Site-selective cysteine bioconjugation probes
Thiol-yne radical addition capability
C-S bond formation selectivity and 3-amino functionalization orthogonality
Fragment-based drug discovery library diversification
Sonogashira coupling for 5-arylalkynyl SAR exploration
5-position substitution effect on multikinase inhibition potency
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